Dimethyl cyclopropane-1,1-dicarboxylate
Overview
Description
Dimethyl cyclopropane-1,1-dicarboxylate (DMCDC) is an organic compound that has gained significant attention in scientific research due to its unique structure and potential applications. It is a cyclopropane derivative that contains two ester groups, and its chemical formula is C7H10O4. DMCDC has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of chemistry and medicine.
Mechanism Of Action
Dimethyl cyclopropane-1,1-dicarboxylate has been shown to undergo ring-opening reactions under various conditions, such as in the presence of bases or Lewis acids. The ring-opening reactions of Dimethyl cyclopropane-1,1-dicarboxylate have been studied extensively, and the resulting compounds have been used in the synthesis of various compounds. The mechanism of the ring-opening reactions of Dimethyl cyclopropane-1,1-dicarboxylate is still under investigation, and further research is needed to fully understand the reaction mechanism.
Biochemical And Physiological Effects
Dimethyl cyclopropane-1,1-dicarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and has been studied as a potential anticancer agent. Dimethyl cyclopropane-1,1-dicarboxylate has also been shown to exhibit antibacterial and antifungal activity. However, further research is needed to fully understand the biochemical and physiological effects of Dimethyl cyclopropane-1,1-dicarboxylate.
Advantages And Limitations For Lab Experiments
Dimethyl cyclopropane-1,1-dicarboxylate has several advantages for laboratory experiments, including its ease of synthesis, high purity, and stability under various conditions. However, Dimethyl cyclopropane-1,1-dicarboxylate also has some limitations, such as its low solubility in water and its potential toxicity. Careful handling and disposal of Dimethyl cyclopropane-1,1-dicarboxylate are necessary to ensure the safety of laboratory personnel.
Future Directions
There are several future directions for the study of Dimethyl cyclopropane-1,1-dicarboxylate. One direction is the investigation of the potential applications of Dimethyl cyclopropane-1,1-dicarboxylate in the field of medicine, such as its use as an anticancer agent or as a precursor for the synthesis of novel drugs. Another direction is the study of the mechanism of the ring-opening reactions of Dimethyl cyclopropane-1,1-dicarboxylate, which could lead to the development of new synthetic methodologies. Further research is also needed to fully understand the biochemical and physiological effects of Dimethyl cyclopropane-1,1-dicarboxylate and its potential toxicity.
Scientific Research Applications
Dimethyl cyclopropane-1,1-dicarboxylate has been extensively studied for its potential applications in the field of chemistry and medicine. It has been used as a building block for the synthesis of various compounds, such as cyclopropane-based chiral ligands and cyclopropane-containing amino acids. Dimethyl cyclopropane-1,1-dicarboxylate has also been used as a precursor for the synthesis of cyclopropane-containing natural products, such as the anticancer agent, taxol.
properties
IUPAC Name |
dimethyl cyclopropane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLLZZMFFZUSOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074351 | |
Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dimethyl cyclopropane-1,1-dicarboxylate | |
CAS RN |
6914-71-2 | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6914-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylcyclopropane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dimethyl cyclopropane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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